N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by:
- A benzofuran core with a carboxamide group at position 2.
- An N-(2-ethoxyphenyl) substituent on the carboxamide.
- A 3-position 2-methylbenzamido group.
The ethoxyphenyl and methylbenzamido groups likely influence lipophilicity, solubility, and target binding affinity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-3-30-21-15-9-7-13-19(21)26-25(29)23-22(18-12-6-8-14-20(18)31-23)27-24(28)17-11-5-4-10-16(17)2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFADGICYXUDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Amidation Reaction:
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate compound with ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions (e.g., heat, light).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Study of its effects on various biological systems and its potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biology: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
Key structural analogs and their properties are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Diversity : The target compound’s 2-methylbenzamido group distinguishes it from analogs with alkyl amides (e.g., 2-ethylbutanamido in ) or heterocyclic substituents (e.g., benzimidazole in ).
- Physical Properties : Analogs with aromatic substituents (e.g., compound 21) exhibit higher melting points (~161–227°C) compared to aliphatic derivatives, likely due to enhanced crystallinity from π-π stacking .
Pharmacological Implications
Enzyme Inhibition Profiles
- IDO1 Inhibitors (): Analogs like compound 21 (benzofuran-2-carboxamide with benzimidazole) were designed as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, targeting cancer immunotherapy. The benzimidazole moiety may enhance binding to the heme cofactor in IDO1 .
- HDAC Inhibition (Abexinostat): Abexinostat’s hydroxamic acid group chelates zinc in histone deacetylases (HDACs), enabling epigenetic modulation. The target compound lacks this motif, suggesting divergent mechanisms .
Metabolic Stability
Biological Activity
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including neuroprotection, antioxidant properties, and effects on lipid metabolism. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Its structure includes a benzofuran core, which is known for various biological activities, modified with an ethoxy group and a methylbenzamide moiety.
Neuroprotective Effects
Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective effects against excitotoxicity. A study evaluated several benzofuran derivatives, including those structurally similar to this compound. The findings showed that certain substitutions on the benzofuran ring significantly enhanced neuroprotection against NMDA-induced neuronal damage.
- Key Findings :
- Compounds with methyl substitutions demonstrated potent neuroprotective effects comparable to memantine, a known NMDA receptor antagonist.
- The presence of hydroxyl groups also contributed to antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in neuronal cells .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. These studies suggest that the compound can effectively scavenge free radicals and reduce oxidative stress in cellular models.
- Mechanism :
Hypolipidemic Effects
Another area of investigation has been the compound's impact on lipid metabolism. Studies have shown that certain benzofuran derivatives can lower triglyceride levels and improve cholesterol profiles in hyperlipidemic animal models.
- Experimental Results :
- In trials involving Triton WR-1339-induced hyperlipidemic rats, compounds similar to this compound significantly reduced triglyceride levels and increased HDL cholesterol after treatment .
- These findings suggest potential applications in managing hyperlipidemia and related cardiovascular conditions.
Case Studies
- Neuroprotection Against Excitotoxicity :
- Antioxidant Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
